N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18893514
InChI: InChI=1S/C20H22ClN3O3S/c1-13(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C20H22ClN3O3S
Molecular Weight: 419.9 g/mol

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.:

Cat. No.: VC18893514

Molecular Formula: C20H22ClN3O3S

Molecular Weight: 419.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide -

Specification

Molecular Formula C20H22ClN3O3S
Molecular Weight 419.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C20H22ClN3O3S/c1-13(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
Standard InChI Key ZMCZMLJCRGHMOE-UHFFFAOYSA-N
Canonical SMILES CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl

Introduction

N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound characterized by its unique molecular structure, which includes a 4-chlorobenzyl group, a thieno[3,2-d]pyrimidine core, and an acetamide moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in the development of therapeutic agents.

Synthesis

The synthesis of N-(4-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic routes. These steps may include the preparation of the thienopyrimidine core, followed by the introduction of the 4-chlorobenzyl and 3-methylbutyl groups. Common reagents and conditions used in these reactions include chlorinating agents, alkylating agents, and various solvents like dichloromethane or ethanol.

Biological Activities

This compound exhibits promising biological activities, potentially interacting with specific molecular targets within biological systems. These interactions may modulate enzyme activity or interfere with DNA/RNA synthesis, leading to various biological effects. The compound's unique combination of substituents and structural framework may enhance its biological activity compared to similar compounds.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(2-chlorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamideC20H22ClN3O3SContains a different chlorobenzene position
N-(benzyl)-2-[3-(isopropyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamideC20H24N3O3SLacks halogen substituents but retains core structure
N-(phenethyl)-2-[3-(n-butyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl]acetamideC20H24N3O3SFeatures a phenethyl group instead of chlorobenzyl

Research Findings and Applications

  • Medicinal Chemistry: The compound is investigated for its potential therapeutic effects, including its role in modulating enzyme activity or interfering with DNA/RNA synthesis.

  • Pharmacology: Its unique structure and potential biological activities make it a candidate for further research in drug development.

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